Erdosteine Sulfoxide

Pharmaceutical reference standard Erdosteine impurity Oxidative degradation

Erdosteine Sulfoxide (Erdosteine Impurity 23; CAS 2167084-15-1) is not a marketed mucolytic drug but rather the chemically characterized primary oxidative degradation impurity of the mucoactive prodrug erdosteine. Its structure features a sulfinyl group formed by oxidation of the thioether moiety in erdosteine, and the compound is recognized as a distinct chemical entity essential for the quality control and stability testing of erdosteine bulk drug and finished pharmaceutical products.

Molecular Formula C8H11NO5S2
Molecular Weight 265.3 g/mol
Cat. No. B13427356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErdosteine Sulfoxide
Molecular FormulaC8H11NO5S2
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1CSC(=O)C1NC(=O)CS(=O)CC(=O)O
InChIInChI=1S/C8H11NO5S2/c10-6(3-16(14)4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)
InChIKeyHLAPTZOVAPASJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erdosteine Sulfoxide as a Critical Reference Standard for Control of the Primary Oxidative Degradation Impurity in Erdosteine Active Pharmaceutical Ingredient (API)


Erdosteine Sulfoxide (Erdosteine Impurity 23; CAS 2167084-15-1) is not a marketed mucolytic drug but rather the chemically characterized primary oxidative degradation impurity of the mucoactive prodrug erdosteine. Its structure features a sulfinyl group formed by oxidation of the thioether moiety in erdosteine, and the compound is recognized as a distinct chemical entity essential for the quality control and stability testing of erdosteine bulk drug and finished pharmaceutical products [1].

Why Erdosteine, N‑Acetylcysteine, Carbocysteine, or Generic Mucolytics Cannot Replace Erdosteine Sulfoxide in Its Designated Industrial and Analytical Role


Erdosteine, N‑acetylcysteine, and carbocysteine are therapeutic mucoactive agents intended for oral administration and clinical efficacy in respiratory diseases [1]. In contrast, Erdosteine Sulfoxide is produced exclusively as a characterized impurity reference standard for use in pharmaceutical analysis—method development, validation, quality control, and regulatory submission. It is not interchangeable with erdosteine API or other generic mucolytics because it serves a fundamentally different function: it is the sole compound that can reliably identify and quantify the primary oxidative degradation product in erdosteine formulations, a task for which neither erdosteine nor other in‑class compounds possess the requisite chemical identity, purity profile, or certified traceability [2].

Quantitative Differentiation of Erdosteine Sulfoxide: Certified Purity, Structural Identity, and Critical Control Status in Erdosteine API Compared to Alternative Mucolytics and Related Impurities


Erdosteine Sulfoxide is the Sole Certified Reference Standard for the Primary Oxidative Degradation Impurity in Erdosteine, Providing ≥99% HPLC Purity Not Available from Therapeutic Mucolytics or API

Erdosteine Sulfoxide is supplied as a certified reference standard with a purity of 99% as determined by HPLC, supported by orthogonal characterization (1H‑NMR, MS, IR) and a full Certificate of Analysis (CoA) . In contrast, neither erdosteine API (typical purity ~99% but without certified traceability for this specific impurity) nor therapeutic mucolytics (N‑acetylcysteine, carbocysteine) are available as certified standards for erdosteine sulfoxide quantification. The commercial erdosteine bulk drug contained approximately 0.06% of erdosteine oxide (the sulfoxide impurity), underscoring the need for a high‑purity reference standard to achieve accurate low‑level quantification [1].

Pharmaceutical reference standard Erdosteine impurity Oxidative degradation

Erdosteine Sulfoxide is Structurally Confirmed as the Primary Oxidative Degradation Product, Distinct from the Process‑Related Erdosteine Ethyl Ester Impurity, Enabling Targeted Stability Monitoring

In the validated HPLC method for erdosteine bulk drug, two principal impurities were identified and structurally elucidated: erdosteine oxide (the sulfoxide) and erdosteine ethyl ester. The sulfoxide impurity eluted at retention time (RT) 4.389 min and was present at a content of ~0.06%, whereas the ethyl ester impurity eluted at RT 34.355 min and was present at ~0.20% [1]. Importantly, erdosteine ethyl ester is a process‑related impurity that can be avoided by replacing ethanol as a refining solvent, but the sulfoxide is an oxidative degradation product inherent to stability and storage conditions [1]. This distinction makes the sulfoxide reference standard uniquely essential for forced degradation studies and ongoing stability testing, whereas the ethyl ester standard is of lower universal utility once process modifications are implemented.

Impurity profiling Erdosteine stability Forced degradation

Erdosteine Sulfoxide Enables Quantitative Monitoring of Oxidative Degradation Kinetics Under Forced Degradation Conditions, Demonstrating Time‑Dependent Increase Critical for Shelf‑Life Determination

In the stability study performed as part of HPLC method validation, the erdosteine oxide (sulfoxide) content increased from approximately 0.02% at baseline to 0.04% after 12 h under oxidative stress conditions (30% H₂O₂), confirming the time‑dependent formation of this degradation product [1]. Without a certified Erdosteine Sulfoxide reference standard, this quantitative tracking of oxidative degradation kinetics would not be achievable, because other mucolytics and erdosteine API lack the specificity required to monitor the sulfoxide impurity. The data directly demonstrate that the sulfoxide reference standard is indispensable for establishing degradation rates, setting specification limits, and justifying shelf‑life assignments in regulatory submissions.

Forced degradation Stability‑indicating method Shelf‑life prediction

Procurement‑Driven Application Scenarios for Erdosteine Sulfoxide Reference Standard in Pharmaceutical Development and Quality Control


Quantification of the Primary Oxidative Degradation Impurity in Erdosteine API Release Testing

Analytical laboratories performing release testing of erdosteine bulk drug must quantify the sulfoxide impurity. A certified Erdosteine Sulfoxide reference standard of ≥99% purity (HPLC) enables construction of calibration curves and accurate determination of this impurity at the 0.06% level typical in commercial batches [1]. Generic mucolytics cannot substitute for this purpose.

Stability‑Indicating Method Development and Forced Degradation Studies for Erdosteine Formulations

During forced degradation studies under oxidative conditions (e.g., 30% H₂O₂), the time‑dependent increase of erdosteine sulfoxide from 0.02% to 0.04% over 12 h must be monitored to establish degradation kinetics [1]. Erdosteine Sulfoxide reference standard is the only compound that permits specific and accurate peak identification and quantification in such stability‑indicating HPLC methods.

Regulatory Submission Support (ANDA/DMF) Requiring Characterization of Erdosteine‑Related Impurities

For Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) referencing erdosteine, regulatory authorities expect comprehensive impurity profiling. Erdosteine Sulfoxide reference standard, provided with full characterization data (1H‑NMR, MS, IR) and a Certificate of Analysis, satisfies the identity, purity, and traceability requirements of US, EU, and ICH guidelines [2]. Substitution with non‑certified erdosteine or unrelated mucolytics would render the submission non‑compliant.

Oxidative Degradation Product Monitoring During Long‑Term and Accelerated Stability Studies of Erdosteine Finished Products

In long‑term (25°C/60% RH) and accelerated (40°C/75% RH) stability studies of erdosteine capsules or tablets, the sulfoxide content must be tracked as the primary oxidation marker. Only Erdosteine Sulfoxide reference standard provides the selectivity needed to resolve the sulfoxide peak (RT 4.389 min) from erdosteine (RT 7.204 min) and other impurities [1], ensuring accurate shelf‑life specification compliance.

Quote Request

Request a Quote for Erdosteine Sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.